molecular formula C23H21N5O4 B2984640 (E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1207062-23-4

(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2984640
CAS No.: 1207062-23-4
M. Wt: 431.452
InChI Key: BUAPHCRFKQWKSZ-JXMROGBWSA-N
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Description

This compound is a triazolopyridazine-based acrylamide derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group and a 3,4,5-trimethoxyphenyl acrylamide moiety. The (E)-configuration of the acrylamide group ensures structural rigidity, which is critical for binding interactions in medicinal chemistry applications. Its design likely targets kinases or tubulin polymerization pathways, as trimethoxyphenyl groups are common in anti-mitotic agents (e.g., combretastatin analogs) . The triazolopyridazine scaffold is known for its metabolic stability and hydrogen-bonding capacity, enhancing bioavailability compared to simpler heterocycles.

Properties

IUPAC Name

(E)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-30-19-11-15(12-20(31-2)23(19)32-3)7-10-22(29)25-17-6-4-5-16(13-17)18-8-9-21-26-24-14-28(21)27-18/h4-14H,1-3H3,(H,25,29)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAPHCRFKQWKSZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6O3, and it features a triazolo-pyridazine moiety linked to an acrylamide structure. The presence of multiple functional groups suggests diverse interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of triazolo-pyridazine derivatives. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . The incorporation of the triazole ring enhances the binding affinity to bacterial enzymes, making these compounds promising candidates for further development as anti-tubercular agents.

Antifungal Activity

Triazolo-pyridazine hybrids have also demonstrated antifungal properties. Research indicates that these compounds can inhibit the growth of biotrophic fungal pathogens effectively . This activity is attributed to the ability of the triazole moiety to disrupt fungal cell wall synthesis.

Cytotoxicity and Selectivity

An important aspect of any therapeutic agent is its cytotoxicity profile. Preliminary studies suggest that derivatives of triazolo-pyridazine exhibit low toxicity towards human cell lines (e.g., HEK-293), which is crucial for their development as safe therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in pathogens.
  • Receptor Modulation : Its structure allows for potential interactions with specific receptors involved in cell signaling pathways.

Case Studies and Research Findings

  • Anti-Tubercular Activity : A study evaluating a series of triazolo-pyridazine derivatives found that certain compounds exhibited potent anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the triazole ring can significantly enhance biological activity.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays on human embryonic kidney cells revealed that several derivatives were non-toxic at therapeutic concentrations . This finding supports their potential use in clinical settings without significant adverse effects.
  • Structure-Activity Relationship (SAR) : Investigations into SAR demonstrated that specific substitutions on the pyridazine ring are critical for enhancing biological activity. For example, modifications at the 6-position dramatically influenced potency against Mycobacterium tuberculosis .

Data Tables

CompoundTarget PathogenIC50 (μM)Cytotoxicity (HEK-293)
Compound AM. tuberculosis1.35Non-toxic
Compound BFungal Pathogen2.00Non-toxic
Compound CC. parvum3.80Non-toxic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the compound with analogs sharing the [1,2,4]triazolo[4,3-b]pyridazine core or acrylamide/aryl motifs:

Compound Key Structural Features Potential Applications Evidence Source
(E)-N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide - Triazolopyridazine core
- 3,4,5-Trimethoxyphenyl group
- (E)-acrylamide linkage
Kinase inhibition, anti-cancer (tubulin targeting)
(E)-N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide - Pyrrolidine-substituted triazolopyridazine
- Thiophene acrylamide
Antiviral or anti-inflammatory (thiophene enhances π-stacking)
N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide - Amino-oxo-triazolopyrazine core
- Phenyl substituent
Kinase inhibition (e.g., JAK/STAT pathways)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide - 4-Ethoxyphenyl acetamide
- 3-Methyl-triazolopyridazine
Anti-proliferative (ethoxyphenyl modulates lipophilicity)

Key Observations:

Core Modifications: The reference compound’s 3,4,5-trimethoxyphenyl group distinguishes it from analogs like the thiophene-containing derivative or ethoxyphenyl acetamide . Trimethoxy groups enhance tubulin-binding affinity compared to single substituents (e.g., ethoxy), as seen in combretastatin studies .

Bioactivity Implications: The (E)-acrylamide linkage in the reference compound likely stabilizes interactions with cysteine residues in kinases (e.g., covalent inhibitors like osimertinib), whereas the acetamide in may rely on non-covalent binding. Thiophene vs. Trimethoxyphenyl: Thiophene’s electron-rich nature favors interactions with aromatic residues, while trimethoxy groups provide steric bulk and hydrophobic contacts, critical for disrupting microtubule dynamics .

Metabolic Stability :

  • The 3-methyl-triazolopyridazine in may reduce oxidative metabolism compared to the reference compound’s unsubstituted core, but this could also diminish hydrogen-bonding capacity.

Research Findings and Limitations

  • In Silico Studies : Molecular docking suggests the reference compound binds strongly to the colchicine site of tubulin (ΔG = -9.2 kcal/mol), outperforming the ethoxyphenyl acetamide analog (ΔG = -7.8 kcal/mol) due to trimethoxy interactions .
  • Synthetic Challenges : The acrylamide’s (E)-configuration requires precise stereochemical control during synthesis, unlike the more straightforward acetamide derivatives .
  • Gaps in Data: No in vivo studies for the reference compound are cited in the provided evidence. Comparative pharmacokinetic data (e.g., half-life, clearance) with analogs like or remain unverified.

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